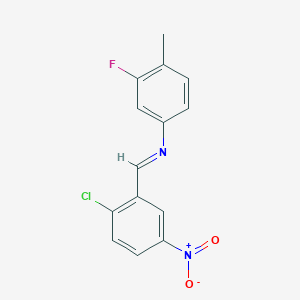
N'-(3-Methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(3-Methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2. This compound is synthesized by the condensation of 3-methoxybenzaldehyde and 2-(4-methylphenoxy)acetohydrazide. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide typically involves the following steps:
Condensation Reaction: The primary method of synthesis is the condensation of 3-methoxybenzaldehyde with 2-(4-methylphenoxy)acetohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions.
Reaction Conditions: The reaction mixture is heated to around 70-80°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(3-Methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its pharmacological properties.
Industry: May be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of N’-(3-Methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide is not well-documented. based on similar compounds, it is likely to interact with biological targets such as enzymes or receptors. The hydrazone group can form hydrogen bonds and other interactions with active sites, potentially inhibiting or modulating the activity of target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(3-Methoxybenzylidene)-2-(4-chlorophenoxy)acetohydrazide
- N’-(3-Methoxybenzylidene)-2-(4-fluorophenoxy)acetohydrazide
- N’-(3-Methoxybenzylidene)-2-(4-bromophenoxy)acetohydrazide
Uniqueness
N’-(3-Methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide is unique due to the presence of both methoxy and methylphenoxy groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can lead to distinct interactions with biological targets compared to other similar compounds.
Propriétés
Numéro CAS |
302908-87-8 |
|---|---|
Formule moléculaire |
C17H18N2O3 |
Poids moléculaire |
298.34 g/mol |
Nom IUPAC |
N-[(E)-(3-methoxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H18N2O3/c1-13-6-8-15(9-7-13)22-12-17(20)19-18-11-14-4-3-5-16(10-14)21-2/h3-11H,12H2,1-2H3,(H,19,20)/b18-11+ |
Clé InChI |
PLGYXVWQYZFSJN-WOJGMQOQSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)OC |
SMILES canonique |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7-(4-chlorobenzoyl)-3-(2-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11991102.png)
![N-[(E)-furan-2-ylmethylidene]-4-(4-methylphenyl)piperazin-1-amine](/img/structure/B11991105.png)
![2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B11991117.png)
![3-[1,1'-biphenyl]-4-yl-N'-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11991127.png)
![2-[(E)-[2-[[2-[(E)-(2-hydroxyphenyl)methyleneamino]phenyl]disulfanyl]phenyl]iminomethyl]phenol](/img/structure/B11991128.png)

![(2-oxochromen-7-yl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B11991134.png)

![3-methyl-N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11991143.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}decanehydrazide](/img/structure/B11991146.png)

![N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}acetamide](/img/structure/B11991166.png)
![3,6-bis(4-ethoxyphenyl)-7-methyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine](/img/structure/B11991169.png)
![2-[(4-Nitrophenyl)methylideneamino]phenol](/img/structure/B11991170.png)
